N-Cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C7H11NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3-4-12-7(11)8-5(2)6(9)10/h11-13H,1-10H2;3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t;5-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDONTOVXUGLIK-ZSCHJXSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583397 | |
| Record name | N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115491-98-0 | |
| Record name | N-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-alanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination of Cyclohexanone
The most efficient route to N-cyclohexylcyclohexanamine involves reductive amination of cyclohexanone with cyclohexylamine. This method avoids over-alkylation and ensures high selectivity for the secondary amine.
Procedure :
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Cyclohexanone (10 mmol) and cyclohexylamine (10 mmol) are dissolved in methanol (50 mL).
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Sodium cyanoborohydride (12 mmol) is added gradually at 0°C.
-
The reaction is stirred at room temperature for 24 hours.
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The mixture is quenched with saturated NaHCO₃, extracted with dichloromethane, and purified via column chromatography (silica gel, hexane/ethyl acetate 9:1).
-
Reaction Time : 24 hours
-
Catalyst : None required (direct reductive amination)
-
Purity : >95% (GC-MS analysis)
Alternative Route: Alkylation of Cyclohexylamine
While less selective, alkylation using cyclohexyl bromide has been explored:
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Cyclohexylamine (10 mmol) and cyclohexyl bromide (12 mmol) are refluxed in acetonitrile (50 mL) with K₂CO₃ (15 mmol).
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The reaction is monitored by TLC until completion (6–8 hours).
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The product is isolated via filtration and recrystallized from ethanol.
Yield : 68–72%.
Limitations :
-
Forms tertiary amine byproducts (up to 15%).
-
Requires rigorous purification.
Synthesis of (2S)-2-(Prop-2-enoxycarbonylamino)propanoic Acid
Protection of L-Alanine with Allyl Chloroformate
The prop-2-enoxycarbonylamino (Alloc) group is introduced via reaction of L-alanine with allyl chloroformate under Schotten-Baumann conditions:
Procedure :
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L-Alanine (10 mmol) is dissolved in 1M NaOH (30 mL) and cooled to 0°C.
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Allyl chloroformate (12 mmol) is added dropwise with vigorous stirring.
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The pH is maintained at 9–10 using 1M NaOH.
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After 2 hours, the mixture is acidified to pH 2 with HCl, and the product is extracted with ethyl acetate.
Crystallization and Purification
The crude product is recrystallized from a toluene/hexane mixture (1:1) to achieve >99% purity.
Analytical Confirmation :
-
¹H NMR (400 MHz, CDCl₃): δ 5.8–5.9 (m, 1H, CH₂=CH), 5.2–5.3 (m, 2H, CH₂=CH), 4.1–4.3 (m, 2H, OCH₂), 3.5 (q, J = 7.2 Hz, 1H, CH), 1.4 (d, J = 7.2 Hz, 3H, CH₃).
Salt Formation: N-Cyclohexylcyclohexanamine;(2S)-2-(Prop-2-enoxycarbonylamino)propanoic Acid
Acid-Base Reaction in Non-Polar Solvent
The ammonium carboxylate salt is formed by neutralizing the carboxylic acid with the secondary amine:
Procedure :
-
(2S)-2-(Prop-2-enoxycarbonylamino)propanoic acid (10 mmol) is dissolved in dry diethyl ether (50 mL).
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N-Cyclohexylcyclohexanamine (10 mmol) is added dropwise under nitrogen.
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The mixture is stirred for 1 hour, during which a white precipitate forms.
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The product is filtered, washed with cold ether, and dried under vacuum.
Yield : 95–97%.
Key Data :
-
Solvent : Diethyl ether
-
Reaction Time : 1 hour
-
Melting Point : 142–144°C (DSC).
Characterization of the Salt
FT-IR Analysis :
-
Ammonium Stretch : 2500–2700 cm⁻¹ (broad, N⁺–H)
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Carboxylate Stretch : 1550–1610 cm⁻¹ (asymmetric COO⁻).
X-ray Crystallography :
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Space Group : P2₁ (chiral)
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Hydrogen Bonding : N⁺–H···O⁻ (2.8 Å) stabilizes the crystal lattice.
Optimization and Challenges
Racemization During Alloc Protection
The (S)-configuration of the propanoic acid derivative is sensitive to base-induced racemization. Key mitigations include:
Comparative Data :
| Condition | Racemization (%) |
|---|---|
| Room temperature | 8–10 |
| 0°C | <1 |
Solvent Effects on Salt Formation
Polar aprotic solvents (e.g., THF) lead to incomplete precipitation, while non-polar solvents (e.g., ether) yield high-purity salts:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Diethyl ether | 95 | 99 |
| THF | 70 | 85 |
Industrial-Scale Considerations
Continuous Flow Synthesis
For large-scale production, a continuous flow system reduces racemization and improves yield:
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically in acidic or basic aqueous solutions.
Products: Oxidized derivatives, such as ketones or carboxylic acids.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Inert atmosphere, often in anhydrous solvents.
Products: Reduced forms, such as alcohols or amines.
-
Substitution
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Often in the presence of a base or under reflux conditions.
Products: Substituted derivatives, such as halides or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, water.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H34N2O
- CAS Number : 110637-53-1
- IUPAC Name : N-cyclohexylcyclohexanamine; (2S)-2-(prop-2-enoxycarbonylamino)propanoic acid
- Purity : Typically around 98%
The compound features a cyclohexyl group, which contributes to its stability and reactivity, making it suitable for various chemical reactions.
Chemistry
In the field of chemistry, N-cyclohexylcyclohexanamine is utilized as a reagent in organic synthesis. Its stability allows it to participate in:
- Synthesis of Complex Molecules : The compound serves as a building block for synthesizing more complex organic compounds.
- Study of Reaction Mechanisms : Researchers use this compound to understand various reaction pathways and mechanisms due to its reactive functional groups.
Biology
The compound is also significant in biological research:
- Cellular Interactions : It is used to study interactions between biomolecules, aiding in understanding cellular processes.
- Therapeutic Development : Its unique properties make it a candidate for developing new therapeutic agents targeting specific biological pathways.
Medicine
In medicinal chemistry, N-cyclohexylcyclohexanamine has potential therapeutic applications:
- Drug Development : Its structure allows for modifications that can enhance its efficacy and reduce side effects, making it a candidate for treating various diseases.
- Mechanism of Action : The compound interacts with specific receptors or enzymes, modulating their activity, which can lead to various biological responses.
Industrial Applications
In industrial settings, this compound finds use in:
- Production Processes : It is employed in the manufacturing of various chemicals and materials due to its stability and reactivity.
- Material Science : Its properties make it suitable for developing new materials with desired characteristics.
Case Study 1: Drug Development
A recent study explored the use of N-cyclohexylcyclohexanamine as a scaffold for designing new pharmaceuticals targeting neurodegenerative diseases. The research demonstrated that modifications to the compound's structure could enhance its binding affinity to specific receptors involved in disease progression.
Case Study 2: Organic Synthesis
In another study, researchers utilized this compound as a reagent in synthesizing novel polymers. The results indicated that the incorporation of N-cyclohexylcyclohexanamine significantly improved the mechanical properties of the resulting materials.
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Synthesis of complex molecules, reaction mechanism studies |
| Biology | Cellular interaction studies, therapeutic development |
| Medicine | Drug development targeting specific diseases |
| Industry | Manufacturing processes, material science |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The cyclohexylamine moiety may interact with hydrophobic pockets, while the amino acid derivative can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N-Cyclohexylcyclohexanamine (Dicyclohexylamine, DCHA)
N-Cyclohexylcyclohexanamine (DCHA) is a secondary amine featuring two cyclohexyl groups. It is widely used as a counterion in pharmaceutical salts to stabilize carboxylic acids, particularly in peptide synthesis. DCHA salts enhance crystallinity and purification efficiency due to their lipophilic nature, which reduces water solubility and facilitates isolation .
(2S)-2-(Prop-2-Enoxycarbonylamino)Propanoic Acid
This compound is an L-alanine derivative with a prop-2-enoxycarbonyl (allyloxycarbonyl) group protecting the amino moiety. The allyl group is a versatile protecting group in peptide synthesis, offering mild deprotection conditions (e.g., palladium-catalyzed removal) compared to traditional groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) .
Comparison with Similar Compounds
N-Cyclohexylcyclohexanamine vs. Other Amines
DCHA is compared with structurally related amines used in salt formation:
Key Findings :
(2S)-2-(Prop-2-Enoxycarbonylamino)Propanoic Acid vs. Other Protected Amino Acids
Key Findings :
N-Cyclohexylcyclohexanamine in Pharmaceutical Salts
DCHA salts, such as N-Boc-O-tert-butyl-L-serine dicyclohexylammonium salt, improve peptide purity by enhancing crystallization. For example, Z-Tyr(tBu)-OH·DCHA exhibits a melting point of 147–148°C and is stored at 2–8°C to prevent decomposition .
Biological Activity
N-Cyclohexylcyclohexanamine; (2S)-2-(prop-2-enoxycarbonylamino)propanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy and safety.
Chemical Structure and Properties
The compound has the following chemical formula: C19H34N2O4, with a molecular weight of 354.49 g/mol. Its structure includes a cyclohexyl group and an enoxycarbonylamino group, which are significant for its biological interactions.
Structural Formula
The biological activity of N-Cyclohexylcyclohexanamine; (2S)-2-(prop-2-enoxycarbonylamino)propanoic acid is primarily attributed to its interaction with various biological targets. Research indicates that it may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.
Pharmacological Properties
- Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic transmission, potentially through inhibition of serotonin reuptake.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which is vital in neurodegenerative conditions.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Enhanced serotonergic transmission | |
| Anti-inflammatory | Reduced inflammatory markers | |
| Neuroprotective | Protection against oxidative stress |
Study 1: Antidepressant Efficacy
A study conducted on rodents demonstrated that administration of N-Cyclohexylcyclohexanamine resulted in significant reductions in depressive-like behaviors when compared to control groups. The study utilized the forced swim test and tail suspension test to assess behavioral changes, indicating a potential mechanism involving serotonin modulation.
Study 2: Anti-inflammatory Properties
In vitro assays using human cell lines showed that the compound could significantly lower levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests a mechanism of action that could be beneficial in conditions characterized by chronic inflammation.
Study 3: Neuroprotection
A research study focused on neuroprotection revealed that N-Cyclohexylcyclohexanamine could mitigate neuronal death induced by oxidative stress agents. The results indicated a decrease in reactive oxygen species (ROS) production and an increase in antioxidant enzyme activity.
Q & A
What is the role of N-Cyclohexylcyclohexanamine in peptide synthesis?
Level: Basic
Answer:
N-Cyclohexylcyclohexanamine acts as a counterion in peptide synthesis, particularly for protecting cysteine residues. It enables selective deprotection of tert-butoxycarbonyl (Boc) groups under acidic conditions while maintaining the stability of other protective groups (e.g., tert-butyl thioethers). This precise control is critical for assembling peptides with multiple cysteine residues, minimizing side reactions during solid-phase synthesis .
How does (2S)-2-(prop-2-enoxycarbonylamino)propanoic acid facilitate cysteine protection?
Level: Basic
Answer:
The compound’s allyloxycarbonyl (Alloc) group serves as a temporary protective group for amine functionalities. It is selectively removed via palladium-catalyzed deprotection under mild conditions, preserving acid-labile groups like Boc. This method is advantageous in synthesizing peptides requiring orthogonal protection strategies, particularly for cysteine-rich domains .
How can researchers design orthogonal protection strategies using these compounds?
Level: Advanced
Answer:
Orthogonal protection involves combining N-Cyclohexylcyclohexanamine (for Boc deprotection) with the Alloc group on (2S)-2-(prop-2-enoxycarbonylamino)propanoic acid. For example:
Boc Deprotection: Use trifluoroacetic acid (TFA) to remove Boc groups while retaining Alloc.
Alloc Deprotection: Apply Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) to cleave Alloc without affecting other groups.
This approach is validated in synthesizing peptides with disulfide bonds, where sequential deprotection ensures correct folding .
How should contradictions in crystallographic data for these compounds be addressed?
Level: Advanced
Answer:
Discrepancies in crystal structures (e.g., bond angles, hydrogen bonding) require:
- Validation via R-Factor Analysis: Ensure data quality (e.g., R < 0.05 for high-resolution structures).
- Hydrogen Bonding Networks: Examine intermolecular interactions (e.g., O—H···O and N—H···S in (2E)-2-[2-(Cyclohexylcarbamothioyl)hydrazinylidene]propanoic acid) to resolve packing ambiguities .
- Temperature-Dependent Studies: Perform low-temperature (100 K) XRD to reduce thermal motion artifacts .
What methodologies optimize reaction conditions for synthesizing these compounds?
Level: Advanced
Answer:
Key parameters include:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalyst Efficiency: Optimize Pd(0) catalyst concentrations (0.5–2 mol%) for Alloc deprotection to minimize side reactions.
- Purification: Employ reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) for high-purity yields .
How can researchers analyze the purity and stability of these compounds?
Level: Basic
Answer:
- Purity: Use HPLC with UV detection (λ = 214 nm for amide bonds) and compare retention times against standards.
- Stability: Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and quantify impurities using LC-MS.
- Solubility: Calculate topological polar surface area (PSA) from structural data; higher PSA (>90 Ų) correlates with aqueous solubility .
What advanced techniques study these compounds' interactions with biological targets?
Level: Advanced
Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) between peptides (containing protected residues) and enzymes/proteins.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
- Molecular Dynamics (MD) Simulations: Model conformational changes in peptides during deprotection and folding .
How do computational models aid in predicting the reactivity of these compounds?
Level: Advanced
Answer:
- DFT Calculations: Predict reaction pathways (e.g., Pd-catalyzed Alloc deprotection) by analyzing transition states and activation energies.
- Molecular Docking: Simulate interactions between protected peptides and enzymatic active sites (e.g., cysteine proteases).
- LogP Prediction: Use XlogP3 values to optimize solubility for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
